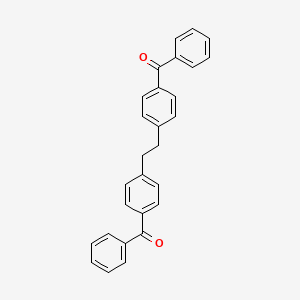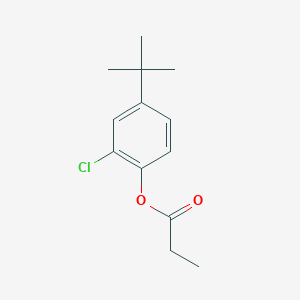
4-Tert-butyl-2-chlorophenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-2-chlorophenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of 4-tert-butyl-2-chlorophenol with propanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorophenyl propanoate typically involves the esterification reaction between 4-tert-butyl-2-chlorophenol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butyl-2-chlorophenyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: 4-tert-butyl-2-chlorophenyl methanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Tert-butyl-2-chlorophenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of 4-Tert-butyl-2-chlorophenyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-tert-butyl-2-chlorophenol and propanoic acid. These products can then interact with different biological pathways, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Tert-butyl-2-chlorophenol: The parent compound, which lacks the ester functionality.
4-Tert-butylphenol: Similar structure but without the chlorine atom.
Tert-butyl propanoate: Lacks the aromatic ring and chlorine atom.
Uniqueness
4-Tert-butyl-2-chlorophenyl propanoate is unique due to its combination of a tert-butyl group, a chlorine atom, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
51233-84-2 |
|---|---|
Formule moléculaire |
C13H17ClO2 |
Poids moléculaire |
240.72 g/mol |
Nom IUPAC |
(4-tert-butyl-2-chlorophenyl) propanoate |
InChI |
InChI=1S/C13H17ClO2/c1-5-12(15)16-11-7-6-9(8-10(11)14)13(2,3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
SQUHGLSFPNEXRN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


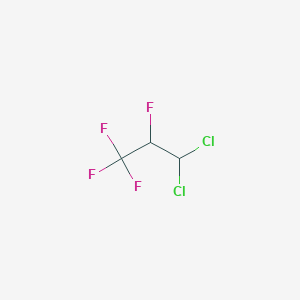
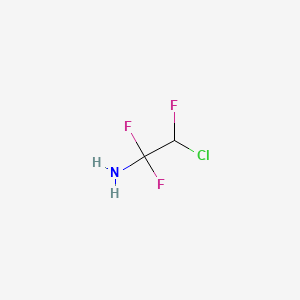

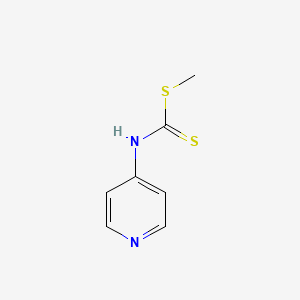


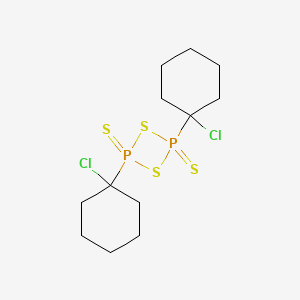
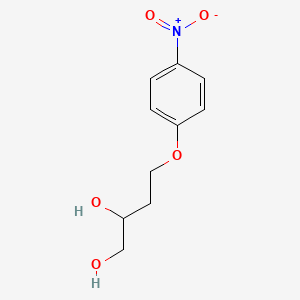
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)



